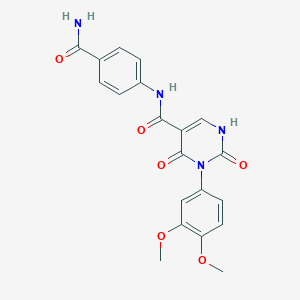

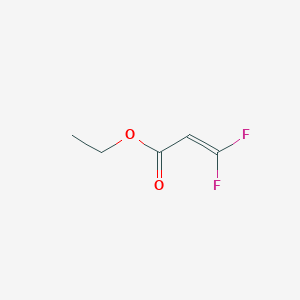

N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H21N3O2S2 and its molecular weight is 411.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds structurally similar to N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, involves palladium-catalyzed Buchwald–Hartwig coupling reactions. These compounds are synthesized under optimized conditions, highlighting the versatility and chemical reactivity of the quinazoline core in generating a variety of biologically relevant derivatives (Nowak et al., 2015).

Potential Biological Activities

Anticancer Activity : Some derivatives have shown significant anticancer activity, emphasizing the therapeutic potential of quinazoline derivatives in oncology research. The study by Nowak et al. (2015) on substituted benzoquinazolinones demonstrates the synthesis of derivatives with potential cytotoxicity against cancer cell lines, indicating the importance of these compounds in developing anticancer therapies.

Antiviral and Antimicrobial Applications : Compounds with the quinazoline backbone have been investigated for their antiviral and antimicrobial properties. Novel synthetic pathways to create these derivatives enable the exploration of their biological activities against a range of pathogens, suggesting a broad spectrum of potential therapeutic applications.

Enzyme Inhibition : The structural characteristics of quinazoline derivatives make them suitable candidates for designing enzyme inhibitors. Their synthesis and evaluation against various biological targets provide a foundation for developing new drugs with improved efficacy and selectivity for specific enzymes related to disease states.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 2-benzylsulfanyl ethylamine with 4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid, followed by the addition of a carboxamide group to the resulting intermediate.", "Starting Materials": [ "2-benzylsulfanyl ethylamine", "4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Dissolve 2-benzylsulfanyl ethylamine and 4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid in DMF.", "Step 2: Add DCC and NHS to the reaction mixture and stir for several hours at room temperature to activate the carboxylic acid group.", "Step 3: After activation, the resulting intermediate is formed by the condensation of 2-benzylsulfanyl ethylamine with the activated carboxylic acid group of the quinazoline derivative.", "Step 4: Add a solution of carboxamide in DMF to the intermediate and stir for several hours at room temperature to form the final product.", "Step 5: Isolate the product by filtration and wash with chloroform, ethyl acetate, and methanol.", "Step 6: Recrystallize the product from a mixture of methanol and diethyl ether.", "Step 7: Purify the product by washing with sodium bicarbonate solution and drying in a vacuum oven." ] } | |

CAS No. |

421590-88-7 |

Molecular Formula |

C21H21N3O2S2 |

Molecular Weight |

411.54 |

IUPAC Name |

N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C21H21N3O2S2/c1-2-11-24-20(26)17-9-8-16(13-18(17)23-21(24)27)19(25)22-10-12-28-14-15-6-4-3-5-7-15/h2-9,13H,1,10-12,14H2,(H,22,25)(H,23,27) |

InChI Key |

QIHDROZZLFYNTD-UHFFFAOYSA-N |

SMILES |

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

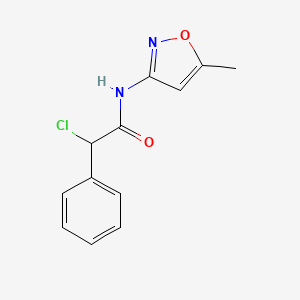

![4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2535939.png)

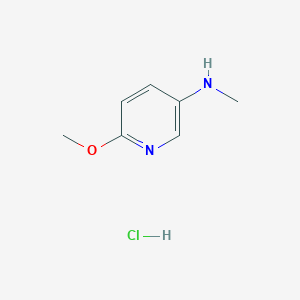

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2535948.png)

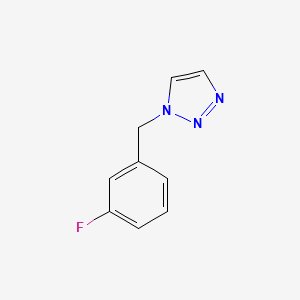

![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535952.png)

![3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B2535955.png)